molecular formula C22H19NO4 B214321 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214321
M. Wt: 361.4 g/mol
InChI Key: FNBJXTAORDMJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has been the subject of scientific research due to its potential use as a therapeutic agent. This compound is a member of the indole family, which has been shown to have various biological activities, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and physiological effects:
1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic value in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, including:
1. Investigating the mechanism of action of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one to optimize its therapeutic potential.
2. Studying the pharmacokinetics and pharmacodynamics of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one to determine its efficacy and safety in humans.
3. Developing novel derivatives of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with improved therapeutic properties.
4. Studying the potential use of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in combination with other therapeutic agents to enhance its efficacy.
5. Investigating the potential use of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
In conclusion, 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been the subject of scientific research due to its potential therapeutic value in various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. There are several future directions for research on 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, including investigating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, developing novel derivatives, studying its potential use in combination with other therapeutic agents, and investigating its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 5-methyl-2-furoic acid with benzaldehyde, followed by the reduction of the resulting benzylidene derivative with sodium borohydride. The final product is obtained by the oxidation of the resulting benzyl alcohol with chromium trioxide.

Scientific Research Applications

1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

1-benzyl-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C22H19NO4/c1-15-11-12-20(27-15)19(24)13-22(26)17-9-5-6-10-18(17)23(21(22)25)14-16-7-3-2-4-8-16/h2-12,26H,13-14H2,1H3

InChI Key

FNBJXTAORDMJSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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